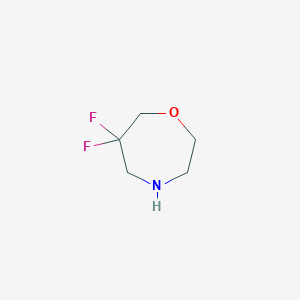
trans-4-Hydroxy-2-hexenal--d5 DiMethyl Acetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4-Hydroxy-2-hexenal–d5 DiMethyl Acetal: is a deuterium-labeled derivative of trans-4-Hydroxy-2-hexenal Dimethyl Acetal. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable for tracing and quantitation in various studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of trans-4-Hydroxy-2-hexenal–d5 DiMethyl Acetal typically involves the deuteration of trans-4-Hydroxy-2-hexenal Dimethyl Acetal. This process incorporates deuterium atoms into the molecular structure, replacing hydrogen atoms. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .
Industrial Production Methods: : Industrial production of trans-4-Hydroxy-2-hexenal–d5 DiMethyl Acetal follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to achieve high purity and yield. The use of deuterated reagents and solvents is crucial to maintain the deuterium labeling .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: trans-4-Hydroxy-2-hexenal–d5 DiMethyl Acetal can undergo oxidation reactions, where the hydroxyl group is oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
Oxidation: Aldehydes, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
- Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
- Employed in the synthesis of complex molecules where deuterium labeling is required .
Biology
- Utilized in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
- Helps in understanding the metabolic pathways and the fate of drugs in the body .
Medicine
- Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
- Helps in the development of new drugs by providing insights into their metabolic profiles .
Industry
- Employed in the production of deuterium-labeled compounds for various industrial applications.
- Used in the development of new materials and chemicals where isotopic labeling is required .
Mécanisme D'action
The mechanism of action of trans-4-Hydroxy-2-hexenal–d5 DiMethyl Acetal involves its incorporation into various molecular pathways due to its deuterium labeling. The deuterium atoms replace hydrogen atoms, which can affect the compound’s pharmacokinetic and metabolic profiles. This labeling allows researchers to trace the compound’s movement and transformation within biological systems, providing valuable insights into its behavior and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
trans-4-Hydroxy-2-hexenal Dimethyl Acetal: The non-deuterated version of the compound.
trans-4-Hydroxy-2-hexenal: The parent compound without the dimethyl acetal group.
trans-4-Hydroxy-2-hexenal–d5: The deuterium-labeled version without the dimethyl acetal group.
Uniqueness
- The presence of deuterium atoms in trans-4-Hydroxy-2-hexenal–d5 DiMethyl Acetal makes it unique compared to its non-deuterated counterparts. This labeling provides stability and allows for precise tracing in scientific studies.
- The dimethyl acetal group adds to the compound’s stability and reactivity, making it suitable for various chemical reactions and applications .
Propriétés
Numéro CAS |
1219806-40-2 |
|---|---|
Formule moléculaire |
C8H11D5O3 |
Poids moléculaire |
165.2416489 |
Synonymes |
trans-4-Hydroxy-2-hexenal--d5 DiMethyl Acetal |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148812.png)



![3-(3-Fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B1148827.png)

